2-ethoxy-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-methylbenzenesulfonamide
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Description
This compound is a complex organic molecule that contains several functional groups. It has an ester group (2-ethoxy), a sulfonamide group (benzenesulfonamide), and a tetrahydrobenzo[b][1,4]oxazepin ring which is a type of heterocyclic compound . The presence of these functional groups suggests that this compound could have interesting chemical properties and reactivity.
Scientific Research Applications
Photodynamic Therapy Applications
Research by Pişkin, Canpolat, and Öztürk (2020) discusses the synthesis and characterization of new zinc phthalocyanines substituted with benzenesulfonamide derivative groups. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them promising as Type II photosensitizers for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer Properties
Zhang, Shi-jie, Hu, and Wei-Xiao (2010) synthesized and characterized a novel compound with potential anticancer properties. The structure and activity relationship of this compound, along with its crystal structure, were explored, highlighting its potential in cancer research (Zhang, Shi-jie, Hu, & Wei-Xiao, 2010).
Anti-HIV and Antifungal Activities
A study by Zareef et al. (2007) involved the synthesis of novel chiral and achiral N-[1-(1,3,4-oxadiazol-2ylthio)alkyl]-4-methyl/chloro/methoxybenzenesulfonamides, which were evaluated for their anti-HIV and antifungal activities. Some synthesized compounds showed promising results in vitro against these pathogens (Zareef et al., 2007).
Synthesis of Novel Compounds
Shaabani et al. (2010) developed a novel one-pot multicomponent reaction leading to the synthesis of tetrahydrobenzo[b][1,4]oxazepine or malonamide derivatives. This methodology provides an efficient way to generate compounds that could have various scientific applications (Shaabani et al., 2010).
Carbonic Anhydrase Inhibitors
Sapegin et al. (2018) discussed the synthesis of [1,4]oxazepine-based primary sulfonamides through a cyclocondensation process. These compounds demonstrated strong inhibition of human carbonic anhydrases, indicating their potential as therapeutic agents (Sapegin et al., 2018).
Properties
IUPAC Name |
N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-2-ethoxy-5-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N2O5S/c1-7-31-21-11-8-18(4)14-23(21)33(29,30)26-19-9-10-20-22(15-19)32-16-25(5,6)24(28)27(20)13-12-17(2)3/h8-11,14-15,17,26H,7,12-13,16H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTFDWTOFZORUPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)CCC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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